molecular formula C11H18N2OS B2598768 1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea CAS No. 1251561-17-7

1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2598768
CAS No.: 1251561-17-7
M. Wt: 226.34
InChI Key: KYRXDYGEKONVTQ-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea is an organic compound that features a tert-butyl group, a thiophene ring, and a urea moiety

Scientific Research Applications

1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of tert-butyl isocyanate with 2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or alkyl halides.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The thiophene ring can participate in π-π interactions, while the urea moiety can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(Tert-butyl)-3-(2-(thiophen-2-yl)ethyl)urea
  • 1-(Tert-butyl)-3-(2-(furan-3-yl)ethyl)urea
  • 1-(Tert-butyl)-3-(2-(pyridin-3-yl)ethyl)urea

Comparison: 1-(Tert-butyl)-3-(2-(thiophen-3-yl)ethyl)urea is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs with different heterocyclic rings (such as furan or pyridine), the thiophene-containing compound may exhibit different binding affinities and biological activities. The presence of the tert-butyl group also adds to its steric profile, making it distinct from other similar compounds.

Properties

IUPAC Name

1-tert-butyl-3-(2-thiophen-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-11(2,3)13-10(14)12-6-4-9-5-7-15-8-9/h5,7-8H,4,6H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRXDYGEKONVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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